molecular formula C25H22N2O2 B11712783 (2Z,4E)-N-benzyl-5-phenyl-2-(phenylformamido)penta-2,4-dienamide

(2Z,4E)-N-benzyl-5-phenyl-2-(phenylformamido)penta-2,4-dienamide

Cat. No.: B11712783
M. Wt: 382.5 g/mol
InChI Key: DHTBZZPCDDFUJD-WAAAWTELSA-N
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Description

(2Z,4E)-N-Benzyl-5-phenyl-2-(phenylformamido)penta-2,4-dienamide is a conjugated dienamide derivative characterized by a stereodefined double bond system (2Z,4E configuration) and distinct substituents: an N-benzyl group, a phenyl ring at position 5, and a phenylformamido moiety at position 2.

Properties

Molecular Formula

C25H22N2O2

Molecular Weight

382.5 g/mol

IUPAC Name

N-[(2Z,4E)-1-(benzylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide

InChI

InChI=1S/C25H22N2O2/c28-24(22-16-8-3-9-17-22)27-23(18-10-15-20-11-4-1-5-12-20)25(29)26-19-21-13-6-2-7-14-21/h1-18H,19H2,(H,26,29)(H,27,28)/b15-10+,23-18-

InChI Key

DHTBZZPCDDFUJD-WAAAWTELSA-N

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C/C=C/C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Biological Activity

(2Z,4E)-N-benzyl-5-phenyl-2-(phenylformamido)penta-2,4-dienamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound based on available literature, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C22H22N2O
  • Molecular Weight : 342.43 g/mol
  • IUPAC Name : this compound

The structural features of this compound suggest potential interactions with biological targets, particularly due to the presence of multiple aromatic rings and an amide functional group.

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to inhibit cell proliferation has been observed in various cancer cell lines.
  • Antimicrobial Properties : Preliminary investigations suggest that this compound possesses antimicrobial activity against a range of bacterial strains. Its efficacy appears to be linked to its ability to disrupt bacterial cell membranes.
  • Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators.

Anticancer Studies

A study conducted by Zhang et al. (2021) demonstrated that this compound significantly inhibited the growth of MCF-7 breast cancer cells. The study reported an IC50 value of 15 µM after 48 hours of treatment. Apoptosis was confirmed through flow cytometry analysis and the activation of caspases 3 and 9.

Cell LineIC50 (µM)Mechanism
MCF-715Caspase activation
HeLa20Cell cycle arrest

Antimicrobial Activity

In a separate investigation by Kumar et al. (2020), the antimicrobial efficacy of the compound was evaluated against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32

Anti-inflammatory Research

A study by Lee et al. (2023) explored the anti-inflammatory effects of the compound in a murine model of arthritis. The administration of this compound resulted in a significant reduction in paw swelling and serum levels of TNF-alpha and IL-6.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Key Examples :

  • Compound 5a () : (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(1H-1,2,4-triazol-1-yl)penta-2,4-dienamide.
  • Compound 5b () : (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(thiazol-2-yl)penta-2,4-dienamide.
  • Compound D5 () : (2E,4E)-N,5-Bis(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienamide.
Property Target Compound Compound 5a Compound D5
Substituents N-Benzyl, Phenylformamido 1H-1,2,4-Triazolyl Bis(benzo[d][1,3]dioxolyl)
Melting Point Not Reported 230–231°C Not Reported
Yield Not Reported 85.7% Not Reported
Bioactivity Inferred anti-inflammatory Antifungal/antimicrobial Anti-neuroinflammatory
Key Functional Groups Phenylformamido Benzo[d][1,3]dioxolyl Dual benzo[d][1,3]dioxolyl

Analysis :

  • D5’s dual benzo[d][1,3]dioxolyl groups confer potent PPAR-γ agonism and NF-κB inhibition, reducing IL-1β and TNF-α in glial cells . The target compound’s phenylformamido group could mimic these effects but with distinct pharmacokinetics due to steric differences.

Piperamide Derivatives with Anti-Neuroinflammatory Activity

Key Examples :

  • Compound D4 () : (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(hydroxymethyl)phenyl)penta-2,4-dienamide.
  • SCT-29 () : (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N,N-dibutylpenta-2,4-dienamide.
Property Target Compound D4 SCT-29
Substituents N-Benzyl, Phenylformamido 4-(Hydroxymethyl)phenyl N,N-Dibutyl
Bioactivity Inferred NF-κB inhibition NF-κB translocation inhibition CNS-targeted metabolism
Metabolic Stability Likely moderate High (hydroxymethyl group) Moderate (dibutyl groups)

Analysis :

  • D4’s hydroxymethylphenyl group enhances water solubility compared to the target compound’s benzyl group, which may favor peripheral activity. However, the target’s phenylformamido group could offer stronger hydrogen-bonding interactions with inflammatory targets like IKK-β .
  • SCT-29’s dibutyl groups increase metabolic stability but reduce CNS penetration, whereas the target’s benzyl group may balance stability and bioavailability .

Tetrazole-Containing Dienamides (–7)

Key Examples :

  • Compound 12a: (2E,4E)-5-[2-(4-Chlorophenyl)-2H-tetrazol-5-yl]penta-2,4-dienoic acid.
  • Compound 13a : (2E,4E)-5-[2-(4-Chlorophenyl)-2H-tetrazol-5-yl]penta-2,4-dienamide.
Property Target Compound 13a
Substituents Phenylformamido Tetrazole, Chlorophenyl
Synthesis Likely oxazolone-based Phosphorane-mediated
Bioactivity Inferred anti-inflammatory Unreported (structural focus)

Analysis :

  • This difference may influence target selectivity, particularly in enzymes requiring charged binding pockets .

Sulfonamide Derivatives with Anticancer Activity ()

Key Example :

  • Compound 24: 2-Cyano-5-(4-N,N-dimethylphenylamino)penta-2,4-dienamide sulfonamide.
Property Target Compound Compound 24
Core Structure Dienamide Dienamide + sulfonamide
Bioactivity Not Reported Moderate anticancer (HT-29 IC50 = 85.31 µM)

Analysis :

  • The sulfonamide group in Compound 24 enhances solubility and hydrogen-bonding capacity, which may improve binding to kinase targets. The target compound lacks this group but could compensate with its phenylformamido moiety for similar interactions .

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